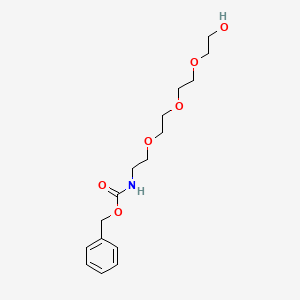

Cbz-N-amido-PEG4-alcohol

Description

Contextualization within Linker Chemistry and Bioconjugation Methodologies

Linker chemistry is a critical aspect of bioconjugation, the process of chemically joining two or more molecules, at least one of which is a biomolecule. Linkers act as molecular bridges, connecting different components to create a single, functional entity. precisepeg.com These constructs are used in a variety of applications, from diagnostic tools to advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). broadpharm.cominvivochem.com

The choice of linker is crucial as it can significantly impact the properties of the final conjugate, including its stability, solubility, and biological activity. broadpharm.com Linkers can be designed to be cleavable, releasing a payload under specific physiological conditions, or non-cleavable, providing a stable connection between the conjugated molecules. creative-biolabs.com Cbz-N-amido-PEG4-alcohol falls into the category of non-cleavable linkers, offering a stable and robust connection for various bioconjugation strategies. creative-biolabs.com

The Role of Polyethylene (B3416737) Glycol (PEG) Moieties in Advanced Molecular Constructs

Polyethylene glycol (PEG) is a polymer known for its biocompatibility, solubility in aqueous solutions, and lack of immunogenicity. broadpharm.compurepeg.com The incorporation of PEG chains into linker molecules, a process known as PEGylation, offers several advantages in the design of advanced molecular constructs. purepeg.comaxispharm.com

Key benefits of PEGylation in bioconjugation include:

Improved Solubility: PEG's hydrophilic nature enhances the solubility of hydrophobic molecules, which is particularly important for drug delivery. precisepeg.comaxispharm.com

Enhanced Stability: PEG chains can protect conjugated biomolecules from enzymatic degradation, increasing their stability in biological systems. precisepeg.comaxispharm.com

Reduced Immunogenicity: The PEG moiety can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response. precisepeg.comaxispharm.com

Increased Bioavailability: By improving solubility and stability, PEGylation can lead to longer circulation times and better distribution of a therapeutic agent in the body. axispharm.com

The discrete length of the PEG chain in molecules like this compound, denoted by the "4," allows for precise control over the spacing between the conjugated molecules, which can be critical for optimizing the biological activity of the final construct. precisepeg.com

Structural Features of this compound and Their Research Significance

The specific arrangement of functional groups in this compound underpins its utility in chemical research. Each component of the molecule has a distinct role:

Cbz (Carboxybenzyl) Group: The Cbz group serves as a protecting group for the amine functionality. total-synthesis.comnumberanalytics.combachem.com Amine groups are highly reactive, and protecting them with the Cbz group prevents unwanted side reactions during multi-step syntheses. numberanalytics.comfiveable.me The Cbz group is stable under a variety of reaction conditions but can be selectively removed when needed, typically through hydrogenolysis or treatment with strong acids, allowing for the subsequent reaction of the deprotected amine. total-synthesis.combachem.comfiveable.me This controlled reactivity is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the construction of complex molecules. numberanalytics.com

Amide Linkage: The amide bond within the molecule provides a stable and robust connection between the Cbz-protected amine and the PEG chain.

PEG4 Spacer: The four-unit polyethylene glycol chain provides the benefits of PEGylation on a smaller, more defined scale. It enhances water solubility and provides a flexible spacer arm to minimize steric hindrance between the molecules being conjugated.

Terminal Alcohol (Hydroxyl Group): The hydroxyl (-OH) group at the end of the PEG chain is a versatile functional handle. chemicalbook.comaxispharm.com It can be used for further chemical modifications, such as attachment to carboxylic acids, or can be activated to react with other functional groups, enabling the conjugation of this linker to a wide array of molecules. axispharm.com

The combination of these features in a single molecule makes this compound a valuable building block for researchers developing novel bioconjugates for therapeutic and diagnostic applications.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |

| This compound | C16H25NO6 | 327.37 | Cbz-protected amine, PEG4, Alcohol |

| Cbz-N-amido-PEG2-acid | C14H19NO6 | 297.31 | Cbz-protected amine, PEG2, Carboxylic Acid |

| Cbz-N-amido-PEG4-acid | C19H29NO8 | 399.43 | Cbz-protected amine, PEG4, Carboxylic Acid |

Structure

2D Structure

Properties

IUPAC Name |

benzyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO6/c18-7-9-21-11-13-22-12-10-20-8-6-17-16(19)23-14-15-4-2-1-3-5-15/h1-5,18H,6-14H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYLAQQSLXVJRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Cbz N Amido Peg4 Alcohol As a Versatile Linker in Advanced Conjugation Chemistry

Principles of Linker Design for Molecular Conjugates

The design of a linker for molecular conjugates is a meticulous process governed by a set of core principles aimed at optimizing the performance of the final bioconjugate. veranova.combiosynth.com An ideal linker must ensure that the conjugate remains stable during circulation in the bloodstream to prevent premature release of the payload, which could lead to off-target toxicity and reduced efficacy. veranova.combiosynth.comabzena.com Concurrently, the linker must facilitate the efficient release of the active molecule at the desired site of action. veranova.com

Key considerations in linker design include:

Stability: The linker must possess high stability in plasma to avoid premature cleavage. veranova.combiosynth.comabzena.com

Solubility: High water solubility is crucial to aid in the bioconjugation process and to prevent the aggregation of often hydrophobic payloads. veranova.compharmiweb.com

Length and Flexibility: The length and flexibility of the linker can influence the steric hindrance and spatial orientation of the conjugated molecules, which can be critical for their biological activity. precisepeg.com

Compatibility: The linker's reactive groups must be compatible with the functional groups on the biomolecule and the payload to ensure efficient and specific conjugation.

Cbz-N-amido-PEG4-alcohol is designed with these principles in mind. The carboxybenzyl (Cbz) group serves as a well-established protecting group for the amine, preventing unwanted side reactions during synthesis and conjugation. The amide bond provides a stable, non-cleavable linkage, ensuring the integrity of the conjugate in physiological environments. The polyethylene (B3416737) glycol (PEG) spacer, specifically a tetra-ethylene glycol unit (PEG4), imparts hydrophilicity, and the terminal alcohol group offers a versatile handle for further chemical modifications.

Examination of Cleavable versus Non-Cleavable Linker Architectures

Linkers are broadly categorized into two main architectures: cleavable and non-cleavable, each with distinct mechanisms of action and applications. abzena.combiochempeg.comproteogenix.sciencebroadpharm.combroadpharm.com

Cleavable Linkers are designed to release the payload upon encountering specific triggers present in the target environment, such as enzymes, acidic pH, or a reducing environment. biosynth.compharmiweb.combiochempeg.combroadpharm.compurepeg.comiphasebiosci.com

| Cleavage Mechanism | Trigger | Examples |

| Protease-Sensitivity | Lysosomal proteases (e.g., cathepsin B) | Valine-citrulline (val-cit) dipeptides |

| pH-Sensitivity | Acidic environment of endosomes and lysosomes (pH 4.8-6.0) | Hydrazones |

| Glutathione-Sensitivity | High intracellular glutathione concentration | Disulfide bonds |

Non-Cleavable Linkers , in contrast, form a stable covalent bond between the biomolecule and the payload. purepeg.comcreative-biogene.com The release of the payload from conjugates with non-cleavable linkers relies on the complete degradation of the carrier biomolecule, typically an antibody, within the lysosome of the target cell. biochempeg.combroadpharm.combroadpharm.comcreative-biolabs.com This process releases the payload still attached to the linker and a single amino acid residue from the antibody. biochempeg.comnih.gov

This compound falls into the category of non-cleavable linkers due to the robust amide bond at its core. This non-cleavable nature offers several advantages, including enhanced plasma stability and a potentially wider therapeutic window, as it minimizes the risk of premature drug release and associated off-target toxicity. biochempeg.comproteogenix.sciencenih.gov Studies have indicated that ADCs with non-cleavable linkers can exhibit better performance in vivo compared to their cleavable counterparts. biochempeg.com The stability of non-cleavable linkers ensures that the cytotoxic payload is only released after the internalization and lysosomal processing of the entire conjugate, leading to a more targeted and controlled therapeutic effect. proteogenix.sciencecreative-biolabs.com

Influence of PEG4 Spacer Length and Hydrophilicity on Conjugate Properties

The inclusion of a PEG spacer in a linker is a widely adopted strategy to enhance the physicochemical and pharmacokinetic properties of bioconjugates. precisepeg.comadcreview.comrsc.org The PEG4 spacer in this compound, consisting of four ethylene (B1197577) glycol units, is specifically chosen to impart beneficial properties without being excessively long, which could introduce unwanted flexibility. purepeg.com

A major challenge in the development of bioconjugates, especially antibody-drug conjugates (ADCs), is the tendency of hydrophobic payloads to induce aggregation. acs.org Aggregation can lead to reduced efficacy, altered pharmacokinetics, and potential immunogenicity. The hydrophilic PEG4 spacer in this compound plays a crucial role in mitigating these issues.

The length of the PEG chain is a critical parameter. nih.govnih.govresearchgate.net While longer PEG chains can offer greater hydrophilicity, they can also increase the hydrodynamic volume of the conjugate, which may impact its biological activity and tissue penetration. The PEG4 length represents a balance, providing sufficient hydrophilicity to counteract the hydrophobicity of many common payloads without introducing excessive size or flexibility.

Comparative Analysis with Alternative Linker Chemistries

While PEG-based linkers like this compound are widely used, several alternative linker chemistries have been explored to address some of the potential limitations of PEG, such as its non-biodegradability and potential for immunogenicity in some cases.

| Linker Chemistry | Key Features | Potential Advantages over PEG |

| Polysarcosine (pSar) | A polypeptoid based on the endogenous amino acid sarcosine. | Biodegradable, excellent "stealth" properties, and has shown comparable or even superior performance to PEG in terms of prolonging circulation half-life and in vivo efficacy in some studies. pku.edu.cn |

| Hydrophilic Polymers (e.g., Polyoxazolines, Polyvinylpyrrolidone) | Synthetic polymers with high structural diversity. | Can be more biocompatible and biodegradable than PEG, offering a wide range of properties that can be tailored for specific applications. bioprocessonline.com |

| Zwitterionic Polymers | Contain both positive and negative ionic groups, resulting in a net-neutral charge. | Exhibit exceptional hydrophilicity and are highly effective at preventing protein fouling, which can reduce non-specific interactions and improve biocompatibility. bioprocessonline.com |

| Recombinant Polypeptide Linkers (e.g., XTEN) | Genetically engineered, unstructured polypeptides. | Monodisperse (unlike synthetic PEG), biodegradable, and can be designed to have specific lengths and compositions. |

Each of these alternatives presents a unique set of properties. For instance, polysarcosine has demonstrated significant promise as a PEG alternative, showing comparable ability to stabilize proteins and prolong circulation half-life, with some studies suggesting it may lead to greater accumulation in tumor sites and lower immunogenicity. pku.edu.cn Hydrophilic and zwitterionic polymers offer a high degree of tunability and biocompatibility. bioprocessonline.com

Academic Research Applications of Cbz N Amido Peg4 Alcohol

Application in Antibody-Drug Conjugate (ADC) Research

Antibody-drug conjugates are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells. The linker connecting the antibody and the drug is a critical component of an ADC, influencing its stability, solubility, and pharmacokinetic properties. The hydrophilic nature of the PEG4 spacer in Cbz-N-amido-PEG4-alcohol can enhance the solubility and reduce aggregation of the resulting ADC, which is particularly beneficial when working with hydrophobic payloads.

In the design of ADC linkers, this compound serves as a versatile building block. The terminal alcohol can be functionalized to introduce a reactive group for conjugation to a cytotoxic drug. For instance, the alcohol can be activated to form an ester or carbonate, or it can be oxidized to an aldehyde for subsequent reactions. The Cbz-protected amine, on the other hand, can be deprotected under specific conditions to reveal a primary amine, which can then be coupled to the antibody, often through an amide bond formation with an activated carboxylic acid on the antibody or a linker attached to it.

The synthesis of an ADC linker using this compound typically involves a multi-step process. The initial step would be the modification of the terminal alcohol to incorporate a drug-attachment moiety. This could be followed by the deprotection of the Cbz group and subsequent conjugation to the antibody. The PEG4 spacer provides spatial separation between the antibody and the cytotoxic drug, which can be crucial for maintaining the antibody's binding affinity and for efficient drug release at the target site.

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it directly impacts its efficacy and toxicity. Achieving a uniform DAR is a significant challenge in ADC development. While the direct impact of this compound on DAR control is not extensively documented in peer-reviewed literature, the use of well-defined linkers like this contributes to the production of more homogeneous ADCs compared to traditional stochastic conjugation methods. By enabling site-specific conjugation strategies, the number of drug molecules attached to each antibody can be precisely controlled, leading to a more consistent product with a defined DAR.

Table 1: Comparison of ADC Homogeneity with Different Linker Strategies

| Linker Strategy | Typical DAR Distribution | Homogeneity |

|---|---|---|

| Stochastic Lysine (B10760008) Conjugation | 0-8 | Low |

| Site-Specific Cysteine Conjugation | 2 or 4 | High |

This table illustrates the general impact of different conjugation strategies on ADC homogeneity. The use of a defined linker like this compound in a site-specific approach would be expected to yield a high degree of homogeneity.

Site-specific conjugation is a key strategy for producing homogeneous ADCs with improved therapeutic windows. This compound can be incorporated into linkers designed for various site-specific conjugation techniques. After appropriate functionalization of its terminal alcohol, the linker can be attached to engineered cysteines, unnatural amino acids, or enzymatically modified sites on the antibody.

For example, the alcohol group could be converted to a maleimide (B117702) group to react with a free thiol on an engineered cysteine residue. Alternatively, the deprotected amine of the linker could be used in transglutaminase-mediated conjugation to a specific glutamine residue on the antibody. These approaches ensure that the linker and its attached payload are conjugated at a specific, predetermined location on the antibody, leading to a uniform DAR and a more consistent ADC product.

Application in Proteolysis-Targeting Chimeras (PROTACs) Research

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them. The nature and length of the linker are critical for the formation of a stable ternary complex and for efficient protein degradation.

The PEG4 spacer of this compound is a commonly used component in PROTAC linkers due to its ability to increase the aqueous solubility of the often-hydrophobic PROTAC molecule. biochempeg.com The flexibility and length of the PEG4 chain can also be optimal for spanning the distance between the target protein and the E3 ligase to facilitate the formation of a productive ternary complex.

In PROTAC synthesis, this compound can be used as a building block to construct the linker. The terminal alcohol and the protected amine provide two points of attachment for the target protein ligand and the E3 ligase ligand. For example, the alcohol could be coupled to one of the ligands, and after deprotection of the Cbz group, the resulting amine could be attached to the other ligand. This modular approach allows for the systematic variation of the linker length and composition to optimize the degradation activity of the PROTAC.

Table 2: Common Linker Moieties in PROTAC Design and their Properties

| Linker Moiety | Key Properties |

|---|---|

| Alkyl Chains | Hydrophobic, can provide rigidity or flexibility. |

| PEG Chains | Hydrophilic, improves solubility, flexible. biochempeg.com |

This table highlights the general properties of common linker components in PROTACs. The PEG4 moiety of this compound contributes favorable hydrophilic properties.

Application in DNA-Encoded Chemical Libraries (DELs) Synthesis

DNA-encoded chemical libraries (DELs) are vast collections of small molecules individually tagged with a unique DNA barcode. This technology allows for the rapid screening of billions of compounds against a protein target. The synthesis of DELs requires chemical reactions that are compatible with the DNA tag.

While there is no specific literature detailing the use of this compound in DEL synthesis, its structural features suggest its potential as a linker in this technology. The PEG spacer could serve to distance the small molecule from the DNA tag, potentially reducing interference between the two. The terminal alcohol and the protected amine offer orthogonal handles for chemical diversification during the library synthesis.

The synthesis would likely involve attaching the this compound to the DNA oligonucleotide first. Then, the terminal alcohol could be used as a starting point for the combinatorial synthesis of the small molecule library. The Cbz protecting group is stable under many reaction conditions and can be removed at a later stage if further diversification at that position is desired. The development of DNA-compatible reactions for modifying the alcohol and amine functionalities would be a prerequisite for its successful application in DEL synthesis.

Functionalization of DNA-Conjugated Substrates and Oligonucleotides

This compound serves as a versatile linker for the modification of oligonucleotides and DNA-conjugated substrates. The terminal hydroxyl group can be chemically modified, typically through phosphoramidite (B1245037) chemistry, to allow for its incorporation into automated oligonucleotide synthesis. This enables the placement of the linker at either the 5' or 3' terminus, or even at an internal position of a synthetic DNA or RNA strand.

Once incorporated, the Cbz-protected amine acts as a latent reactive site. Following the deprotection of the oligonucleotide, the Cbz group can be selectively removed via hydrogenolysis, a method orthogonal to standard oligonucleotide deprotection strategies. vectorlabs.com This unmasks a primary amine, which can then be conjugated to a wide array of molecules such as fluorescent dyes, quenchers, proteins, or other labels using amine-reactive chemistries (e.g., NHS esters or isothiocyanates). The PEG4 spacer physically separates the attached molecule from the oligonucleotide backbone, minimizing potential steric hindrance and preserving the hybridization properties of the nucleic acid.

| Feature | Role in Oligonucleotide Functionalization | Potential Reaction Chemistry |

| Terminal Alcohol (-OH) | Attachment point for incorporation into the oligonucleotide chain. | Conversion to a phosphoramidite for solid-phase synthesis. |

| PEG4 Spacer | Provides flexibility and hydrophilicity; reduces steric hindrance. | Inert spacer; enhances solubility of the final conjugate. |

| Cbz-Protected Amine | A stable, masked reactive group for post-synthetic labeling. | Cbz group is removed via hydrogenolysis to yield a primary amine. |

| Primary Amine (post-deprotection) | Site for conjugation to labels, proteins, or other molecules. | Reacts with NHS esters, isothiocyanates, aldehydes (via reductive amination). |

Application in Dendrimer Functionalization and Architecture

The precise, hyperbranched, and monodisperse nature of dendrimers makes them ideal scaffolds for applications in drug delivery and diagnostics. mdpi.com this compound is utilized in the precise engineering of dendrimer surfaces to control their physicochemical properties and biological interactions.

The peripheral functionalization of dendrimers like poly(amidoamine) (PAMAM) is crucial for modulating their properties. nih.govnih.gov this compound can be used to decorate the surface of dendrimers that present reactive groups such as primary amines. The terminal hydroxyl group of the linker can be activated (e.g., as a tosylate or mesylate) or converted to a carboxylic acid to react with the dendrimer's surface amines, forming stable ether or amide bonds, respectively.

This process attaches a PEGylated chain ending in a Cbz-protected amine to the dendrimer periphery. The degree of surface modification can be controlled by adjusting the stoichiometric ratio of the linker to the dendrimer's surface groups. nih.gov This derivatization effectively transforms the dendrimer's surface, introducing a flexible, hydrophilic spacer arm with a protected functional handle for subsequent modifications.

Attaching this compound to a dendrimer's surface is a key step in engineering its surface chemistry for specific research applications. nih.gov The PEGylation of the dendrimer surface generally enhances water solubility and has been shown to reduce the cytotoxicity often associated with cationic dendrimers. nih.gov

Following the peripheral attachment of the linker, the Cbz protecting group can be removed to expose a primary amine. This amine can then be used to conjugate a variety of functional molecules, including:

Targeting Ligands: Peptides or small molecules that direct the dendrimer to specific cell types.

Imaging Agents: Fluorophores or chelators for metal ions used in MRI or PET imaging.

Therapeutic Payloads: Covalent attachment of drug molecules.

This strategy allows for the creation of multifunctional dendrimer-based nanodevices where the PEG4 spacer provides distance and flexibility for the attached moieties to interact with their biological targets effectively.

Application in the Design of Molecular Probes and Imaging Agents

Molecular probes and imaging agents are essential tools for visualizing biological processes in real-time. nih.gov The modular nature of this compound makes it an excellent scaffold for constructing these sophisticated molecules.

In the development of targeted imaging agents, a linker is needed to connect a targeting moiety to a signaling component (e.g., a radionuclide or a fluorophore). mdpi.com this compound serves as a heterobifunctional scaffold for this purpose.

For developing fluorescent probes, the terminal alcohol can be reacted with the carboxylic acid group of a fluorescent dye to form an ester linkage. rsc.orgrsc.org Subsequently, the Cbz group is removed, and the resulting amine is conjugated to a targeting biomolecule, such as a peptide or antibody, that directs the probe to a specific biological target.

For radiotracers used in PET or SPECT imaging, the alcohol can be used as an attachment point for a chelator capable of sequestering a radiometal. nih.gov The other end of the molecule is then deprotected and conjugated to the targeting vector. The PEG4 spacer in these constructs is particularly advantageous as it can improve the pharmacokinetics of the probe by increasing its hydrophilicity and circulation time.

| Probe Component | Function | Attachment via this compound |

| Signaling Moiety | Generates the detectable signal (fluorescence or radiation). | Conjugated to the alcohol (-OH) end of the linker. |

| Linker/Scaffold | Provides spacing, improves solubility, allows for bifunctional conjugation. | This compound itself. |

| Targeting Moiety | Binds to a specific biological molecule or cell type. | Conjugated to the amine end of the linker (after Cbz removal). |

Application in Carbohydrate-Based Self-Assembling Systems

Self-assembling systems based on carbohydrates are of great interest for creating advanced, biocompatible materials. rsc.org These systems typically rely on the amphiphilic nature of molecules that contain both a hydrophilic carbohydrate "head" and a hydrophobic "tail" to form structures like micelles or vesicles in aqueous environments. rsc.org

This compound can be used as a component to build novel amphiphiles for such systems. The terminal alcohol of the linker can be glycosylated, attaching it to a monosaccharide or oligosaccharide to form the hydrophilic part of the molecule. The other end of the linker, after deprotection of the Cbz group, can be reacted with a hydrophobic moiety, such as a long-chain fatty acid, to form the hydrophobic tail.

The resulting glycoconjugate is an amphiphile where the PEG4 chain acts as a flexible bridge between the hydrophilic and hydrophobic domains. The presence and length of the PEG spacer can influence the critical micelle concentration and the morphology of the self-assembled nanostructures, providing a modular approach to fine-tuning the properties of these advanced materials for applications in drug delivery or biomaterials science.

Role in Glycoconjugate Synthesis for Supramolecular Assemblies

There is no available scientific literature detailing the specific role or application of this compound in the synthesis of glycoconjugates intended for the formation of supramolecular assemblies. Research in this area typically involves the conjugation of carbohydrate moieties to other molecules to induce self-assembly, but the use of this particular PEGylated linker has not been described.

Development of Low Molecular Weight Gelators

Similarly, no research findings were located that describe the use of this compound in the development of low molecular weight gelators. The design of such gelators relies on the self-assembly of small molecules to form fibrous networks that entrap solvents, and while PEG chains can be incorporated into these structures, the specific contribution or application of this compound has not been documented in published research.

Due to the lack of specific research data, no data tables or detailed research findings can be provided for these sections.

Advanced Analytical and Characterization Techniques in Cbz N Amido Peg4 Alcohol Research

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of Cbz-N-amido-PEG4-alcohol, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR are utilized to provide a detailed map of the hydrogen and carbon atoms within the molecule, respectively.

In ¹H NMR analysis, the spectrum reveals characteristic signals corresponding to the distinct chemical environments of the protons. The aromatic protons of the carbobenzoxy (Cbz) protecting group typically appear as a multiplet in the downfield region (δ 7.30-7.40 ppm). The benzylic protons of the Cbz group are observed as a singlet around δ 5.10 ppm. The ethylene (B1197577) glycol units of the PEG4 spacer produce a series of overlapping signals in the range of δ 3.55-3.70 ppm. Protons adjacent to the amide and alcohol functionalities exhibit specific chemical shifts that confirm the presence and connectivity of these groups.

¹³C NMR provides complementary information, confirming the carbon skeleton of the molecule. Each carbon atom in the Cbz group, the PEG linker, and the terminal alcohol gives a distinct signal, allowing for unambiguous structural verification. The analysis of Cbz-protected amino PEG derivatives is a common application of this technique.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.40 - 7.30 | Multiplet | Aromatic protons (C₆H₅) of Cbz group |

| 5.10 | Singlet | Benzylic protons (CH₂) of Cbz group |

| 3.70 - 3.55 | Multiplet | Methylene protons (CH₂) of PEG4 chain |

| 3.45 | Triplet | Protons adjacent to the amide linkage |

Note: Data are representative and may vary based on solvent and instrument conditions.

Chromatographic Separation and Analysis Techniques

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or degradants.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, typically a gradient of water and an organic solvent such as acetonitrile, often with additives like trifluoroacetic acid.

The compound is detected using a UV detector, as the phenyl ring of the Cbz group provides a strong chromophore, usually monitored at wavelengths around 254 nm or 280 nm. A pure sample will exhibit a single, sharp peak at a characteristic retention time. The integration of the peak area allows for the quantification of purity, with commercial batches often specifying a purity of ≥95%.

Table 2: Typical HPLC Analysis Parameters

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | Linear gradient from A to B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass detection capabilities of mass spectrometry. This hyphenated technique is exceptionally powerful for both purity assessment and identity confirmation. As the compound elutes from the HPLC column, it is introduced into the mass spectrometer. This allows for the correlation of a chromatographic peak with a specific mass-to-charge ratio (m/z), confirming that the main peak in the chromatogram corresponds to this compound. This method is also highly effective for identifying and characterizing any impurities present in the sample.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry (MS) is a critical tool for confirming the molecular weight of this compound. Using soft ionization techniques like Electrospray Ionization (ESI), the molecule can be ionized without significant fragmentation. The resulting spectrum will show a peak corresponding to the molecular ion, typically as an adduct with a proton [M+H]⁺ or sodium [M+Na]⁺. The measured mass-to-charge ratio is compared with the theoretical exact mass of the compound (C₁₆H₂₅NO₆, Molecular Weight: 327.37 g/mol ) to confirm its identity with high accuracy.

High-resolution mass spectrometry (HRMS) can further provide the elemental composition, offering an additional layer of structural confirmation. Tandem MS (MS/MS) can be used to fragment the molecule and analyze the resulting pieces, providing detailed structural information about the connectivity of the Cbz group, the PEG linker, and the alcohol terminus.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cbz-N-amido-PEG4-acid |

Theoretical and Computational Studies of Cbz N Amido Peg4 Alcohol and Its Conjugates

Molecular Modeling and Simulation of Linker Conformations

The inherent flexibility of the polyethylene (B3416737) glycol (PEG) chain in Cbz-N-amido-PEG4-alcohol allows it to adopt a wide range of conformations in solution. This flexibility can be advantageous, enabling the conjugate to span the distance between two biological entities, such as a target protein and an E3 ligase in a PROTAC. However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding and reducing the stability of the formed complex. Computational methods are used to investigate the conformational preferences of the linker and how these are influenced by the solvent environment and the conjugated moieties. researchgate.net

Key Research Findings:

Conformational Ensembles: Instead of a single static structure, linkers like this compound exist as an ensemble of conformations in solution. MD simulations can generate these ensembles, providing a statistical representation of the linker's shape and size.

Solvent Effects: The aqueous environment significantly influences the linker's conformation through hydrogen bonding and hydrophobic interactions. Simulations explicitly model water molecules to capture these effects accurately.

End-to-End Distance: A key parameter derived from simulations is the distribution of the end-to-end distance of the linker. This provides a measure of the linker's ability to span specific distances required for effective bioconjugation and, in the case of PROTACs, for productive ternary complex formation.

Below is an illustrative data table summarizing typical conformational properties of PEG4-containing linkers derived from molecular dynamics simulations.

| Parameter | Description | Representative Value Range |

| Radius of Gyration (Rg) | A measure of the overall size and compactness of the linker. | 5 - 10 Å |

| End-to-End Distance | The distance between the two ends of the linker. | 8 - 18 Å |

| Dominant Dihedral Angles | The most frequently observed torsion angles in the PEG backbone. | gauche (~±60°), anti (~180°) |

Note: The values in this table are representative for PEG4-like linkers and are intended for illustrative purposes. Specific values for this compound would require dedicated computational studies.

Computational Prediction of Conjugation Efficiency and Stability

Computational methods are instrumental in predicting the efficiency of the conjugation reaction and the stability of the resulting conjugate. For this compound, the terminal hydroxyl group is the reactive site for conjugation.

Predicting Conjugation Efficiency:

Quantum mechanics (QM) calculations can be used to model the reaction mechanism of the conjugation process. By calculating the activation energies of different reaction pathways, it is possible to predict the most favorable conditions for the reaction to occur. For instance, in an esterification reaction involving the alcohol terminus, QM can model the nucleophilic attack of the alcohol on an activated carboxylic acid, providing insights into the reaction kinetics.

Predicting Conjugate Stability:

Once conjugated, the stability of the newly formed bond (e.g., an ester or ether linkage) can be assessed using computational methods. MD simulations can be performed on the entire conjugate to observe the dynamics of the linker and the new bond in a simulated physiological environment. These simulations can identify potential conformational strains or unfavorable interactions that might lead to bond cleavage. The stability of the ternary complex in PROTACs is a key factor for their efficacy, and computational approaches can predict this stability. nih.govnih.gov

The prediction of the dissociation constant (Kd) and the cooperativity of the E3 ligase-PROTAC-target protein ternary complex can be achieved through advanced computational models. nih.gov These models often involve protein-protein docking algorithms that are modified to account for the presence of the linker. digitellinc.com

Illustrative Data on Predicted Stability:

| Conjugate Type | Linkage | Predicted ΔG of Formation (kcal/mol) | Predicted Half-life (in silico) |

| PROTAC Ternary Complex | Non-covalent | -8 to -12 | Varies (minutes to hours) |

| Peptide Conjugate | Ester | -5 to -7 | Environment-dependent |

| Small Molecule Drug Conjugate | Ether | -10 to -15 | Generally stable |

Note: This table presents hypothetical data to illustrate the output of computational stability predictions. Actual values would be specific to the conjugate system under study.

Elucidation of Molecular Interactions in Conjugated Systems

Understanding the non-covalent interactions between the this compound linker and the molecules it connects is crucial for explaining the biological activity of the conjugate. Molecular docking and MD simulations are powerful tools for this purpose.

Molecular docking studies can predict the preferred binding pose of the PROTAC within the pocket formed by the target protein and the E3 ligase. Following docking, MD simulations can be used to refine the structure of the ternary complex and to analyze the network of interactions that stabilize it. Analysis of these simulations can reveal:

Key Hydrogen Bonds: Identification of specific amino acid residues on the protein surfaces that form stable hydrogen bonds with the linker.

Van der Waals Contacts: Mapping the regions of close contact between the linker and the proteins, which contribute to the binding affinity.

Water-Mediated Interactions: Understanding the role of water molecules in bridging interactions between the linker and the proteins.

Summary of Key Molecular Interactions:

| Interaction Type | Linker Moiety Involved | Potential Protein Residues | Significance |

| Hydrogen Bonding | PEG ether oxygens, Amide group | Ser, Thr, Asn, Gln, Lys, Arg | Contributes to specificity and stability of the ternary complex. |

| Hydrophobic Interactions | Cbz aromatic ring, Alkyl portions | Leu, Ile, Val, Phe, Trp | Can influence the linker's conformation and its orientation within the complex. |

| Water-Bridged Interactions | Entire linker | Polar/charged residues | Mediates interactions and enhances the flexibility of the binding interface. |

Note: This table provides a generalized summary of potential interactions. The specific residues and the nature of the interactions would be unique to each protein-conjugate system.

Computational and theoretical studies provide a powerful framework for the rational design of conjugates incorporating the this compound linker. By offering a detailed view of the molecular conformations, predicting conjugation outcomes, and elucidating key interactions, these methods accelerate the development of novel and effective bioconjugates.

Future Research Directions and Emerging Trends

Innovations in Synthesis and Derivatization Methodologies

The synthesis of Cbz-N-amido-PEG4-alcohol and its derivatives is continuously evolving, with a focus on improving efficiency, scalability, and the introduction of novel functionalities. Future research is directed towards greener and more precise synthetic routes.

One emerging trend is the adoption of flow chemistry for the production of PEG linkers. This technology offers superior control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. The modular nature of flow synthesis allows for the sequential addition of ethylene (B1197577) glycol units and terminal functional groups with high precision, which could be adapted for the continuous production of this compound.

Enzymatic synthesis represents another frontier. The use of enzymes, such as lipases, can offer high selectivity and milder reaction conditions compared to traditional chemical methods. For instance, enzymes could be employed for the specific acylation or deprotection steps in the synthesis of PEG-based linkers, reducing the need for harsh reagents and simplifying purification processes.

In terms of derivatization, research is focused on creating a diverse library of this compound analogues. This includes varying the length of the PEG chain to fine-tune solubility and pharmacokinetic properties, as well as introducing different protecting groups to allow for orthogonal deprotection strategies in complex molecular syntheses. The terminal alcohol group can also be readily converted to other functional moieties, such as aldehydes, azides, or alkynes, to enable a wider range of conjugation chemistries.

| Parameter | Current Methodologies | Emerging Innovations |

| Synthesis Approach | Traditional batch synthesis | Continuous flow synthesis, Enzymatic catalysis |

| Efficiency | Moderate to high yields | Higher yields and purity |

| Scalability | Can be challenging | More readily scalable |

| Derivatization | Standard chemical modifications | Orthogonal protecting groups, diverse functionalization |

Development of Novel Bioconjugation Strategies

This compound is a valuable tool in bioconjugation, the process of linking molecules to biomolecules such as proteins or antibodies. Future trends in this area are centered on achieving site-specific and stable conjugation, as well as developing linkers that can respond to specific biological stimuli.

After deprotection of the Cbz group to reveal the primary amine, and potential modification of the terminal alcohol, this linker can be used in various bioconjugation reactions. Innovations are moving beyond random conjugation to lysine (B10760008) residues on proteins. Site-specific conjugation methods, such as those targeting engineered cysteine residues or utilizing enzymatic approaches, are becoming more prevalent. These methods yield homogeneous bioconjugates with well-defined properties.

The development of stimuli-responsive linkers is another exciting area. While this compound itself forms a stable amide bond, its derivatives can be designed to incorporate cleavable moieties that respond to changes in pH, redox potential, or the presence of specific enzymes in the target microenvironment. This allows for the controlled release of conjugated payloads, such as drugs, at the desired site of action.

Furthermore, the hydrophilic PEG4 spacer plays a crucial role in improving the properties of bioconjugates, such as increasing solubility and reducing immunogenicity. Research is ongoing to understand how the length and composition of the PEG linker influence the pharmacokinetic and pharmacodynamic profiles of bioconjugates, particularly in the context of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

Exploration of New Applications in Chemical Biology and Material Science

The versatility of this compound extends beyond its traditional role as a linker in bioconjugation, with emerging applications in chemical biology and material science.

In chemical biology , this linker is being explored for the construction of sophisticated molecular probes and tools to study biological processes. For example, it can be used to assemble bifunctional molecules that bring two proteins into close proximity, enabling the study of protein-protein interactions within a cellular context. Its use as a linker in the synthesis of PROTACs is a prominent example, where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand, leading to the targeted degradation of the protein of interest.

In material science , PEG-based linkers like this compound are being used to create advanced biomaterials with tailored properties. One key application is in the formation of hydrogels . By crosslinking polymers with bifunctional PEG linkers, it is possible to create biocompatible hydrogels for tissue engineering, drug delivery, and regenerative medicine. The properties of these hydrogels, such as their swelling behavior and mechanical strength, can be precisely controlled by the length and concentration of the PEG linkers.

Another area of interest is the surface modification of materials. Covalently attaching PEG linkers to the surface of medical devices or nanoparticles can improve their biocompatibility and reduce non-specific protein adsorption. The Cbz-protected amine and the terminal alcohol of this compound provide two points of attachment for such surface modifications.

| Application Area | Current Use | Emerging Trends |

| Chemical Biology | Linker for PROTACs and bioconjugates | Development of advanced molecular probes, studying protein-protein interactions |

| Material Science | Component of biomaterials | Formation of tunable hydrogels for tissue engineering, surface modification of medical devices |

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of molecules like this compound. These computational tools can accelerate the discovery of new linkers with desired properties and predict their behavior in complex biological systems.

Generative AI models are being developed to design novel linkers de novo. By learning from vast datasets of existing chemical structures and their properties, these models can propose new linker architectures that are optimized for specific applications, such as PROTACs or ADCs. This can significantly reduce the time and cost associated with traditional trial-and-error approaches to linker design.

Machine learning models can also be used to predict the physicochemical and pharmacokinetic properties of PEGylated linkers. For example, algorithms can be trained to predict the solubility, stability, and cell permeability of a molecule based on its structure. This allows for the in silico screening of large libraries of virtual compounds, enabling researchers to prioritize the most promising candidates for synthesis and experimental testing.

Furthermore, AI and ML can be used to analyze the complex structure-activity relationships of bioconjugates. By identifying the key features of a linker that contribute to its performance, these models can provide valuable insights for the rational design of next-generation therapeutics and biomaterials. The application of these computational methods will undoubtedly accelerate the pace of innovation in the field and unlock the full potential of versatile linkers like this compound.

Q & A

Q. What are the critical steps in synthesizing Cbz-N-amido-PEG4-alcohol, and how can purity be verified experimentally?

- Methodological Answer : The synthesis typically involves coupling a carbobenzyloxy (Cbz)-protected amine to a PEG4-alcohol backbone via amide bond formation. Key steps include:

- Protection/Deprotection : Use of Cbz groups to protect reactive amines during synthesis, followed by catalytic hydrogenation for deprotection .

- Purification : Column chromatography (e.g., silica gel) or HPLC to isolate the product. Purity can be confirmed via NMR (e.g., absence of residual solvents or unreacted intermediates in the H spectrum) and mass spectrometry (e.g., ESI-MS to verify molecular weight) .

- Stability Testing : Monitor degradation under varying pH and temperature conditions using UV-Vis spectroscopy .

Q. How should this compound be stored to ensure stability during long-term experiments?

- Methodological Answer :

- Storage Conditions : Store in airtight, light-protected containers at –20°C to prevent hydrolysis or oxidation. Desiccants should be used to minimize moisture absorption .

- Stability Validation : Perform periodic LC-MS analysis to detect decomposition products. If degradation exceeds 5%, repurify using size-exclusion chromatography .

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of this compound in drug delivery systems?

- Methodological Answer :

- Reaction Kinetics : Use stopped-flow spectroscopy to measure the rate of conjugation with target molecules (e.g., peptides). Vary parameters like pH (6.5–8.5), temperature (4–37°C), and molar ratios (1:1 to 1:5) to identify optimal conditions .

- Linker Flexibility : Compare PEG4 spacer efficacy with shorter/longer PEG chains (e.g., PEG2 vs. PEG8) using Förster resonance energy transfer (FRET) to assess spatial compatibility .

- Quantitative Analysis : Employ MALDI-TOF or SEC-MALS to quantify conjugated vs. unreacted species .

Q. What methodologies are effective in resolving contradictory solubility data for PEGylated compounds like this compound?

- Methodological Answer :

- Controlled Experiments : Replicate solubility tests in solvents of varying polarity (e.g., water, DMSO, THF) under standardized conditions (25°C, 1 atm) to isolate variables .

- Statistical Analysis : Apply ANOVA to assess batch-to-batch variability or t-tests to compare results across labs. Use error bars in solubility curves to highlight confidence intervals .

- Structural Insights : Perform molecular dynamics simulations to model solvent interactions, identifying hydrophilic (PEG) vs. hydrophobic (Cbz) domain contributions .

Q. How can researchers design a robust assay to evaluate the biocompatibility of this compound in vitro?

- Methodological Answer :

- Cell Viability Assays : Use MTT or resazurin assays on human cell lines (e.g., HEK293 or HepG2) at concentrations ranging from 1 µM to 1 mM. Include controls for solvent toxicity (e.g., DMSO) .

- Hemolytic Activity : Test erythrocyte lysis in PBS with 0.1–10 mg/mL of the compound. Centrifuge and measure hemoglobin release via absorbance at 540 nm .

- Data Triangulation : Combine results with proteomic profiling (e.g., LC-MS/MS) to identify stress-response biomarkers, enhancing mechanistic understanding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.